Catalytic Decomposition Selectivity: PPE vs. BPE Aromatic Product Profiles
Under identical catalytic conditions (Pd/Cs₂.₅H₀.₅PW₁₂O₄₀, 350°C, 1 h), phenethyl phenyl ether (PPE) yields a distinct aromatic product slate—ethylbenzene, benzene, and toluene—in addition to phenol, whereas benzyl phenyl ether (BPE) produces exclusively phenol, benzene, and toluene. The total yield of main aromatic products from PPE is also higher (data extrapolated from conversion trends) [1].
| Evidence Dimension | Main aromatic products formed |
|---|---|
| Target Compound Data | Phenol, ethylbenzene, benzene, toluene |
| Comparator Or Baseline | Benzyl phenyl ether (BPE): Phenol, benzene, toluene |
| Quantified Difference | PPE uniquely generates ethylbenzene; BPE does not. |
| Conditions | Pd/Cs₂.₅H₀.₅PW₁₂O₄₀ catalyst, 350°C, 1 h reaction |
Why This Matters
The presence of ethylbenzene in the PPE product stream is a direct consequence of the β-O-4 linkage cleavage pathway; BPE (α-O-4 model) cannot replicate this, making PPE essential for accurately modeling β-O-4 lignin valorization.
- [1] Park, H. W., et al. (2011). Catalytic decomposition of phenethyl phenyl ether and benzyl phenyl ether to aromatics over Pd/CsₓH₃.₀₋ₓPW₁₂O₄₀. Journal of Industrial and Engineering Chemistry, 17(4), 736–740. View Source
